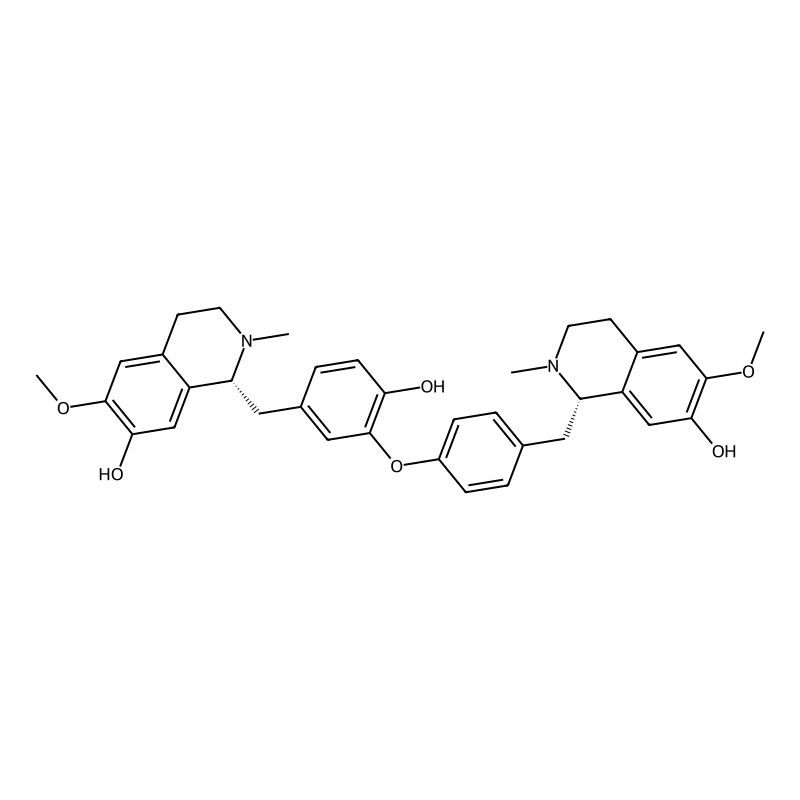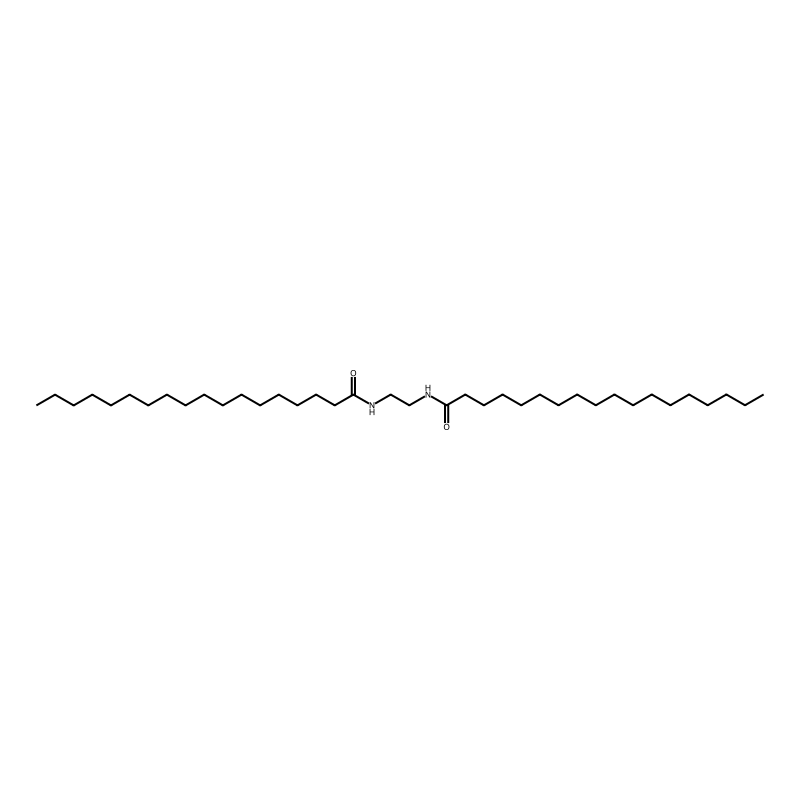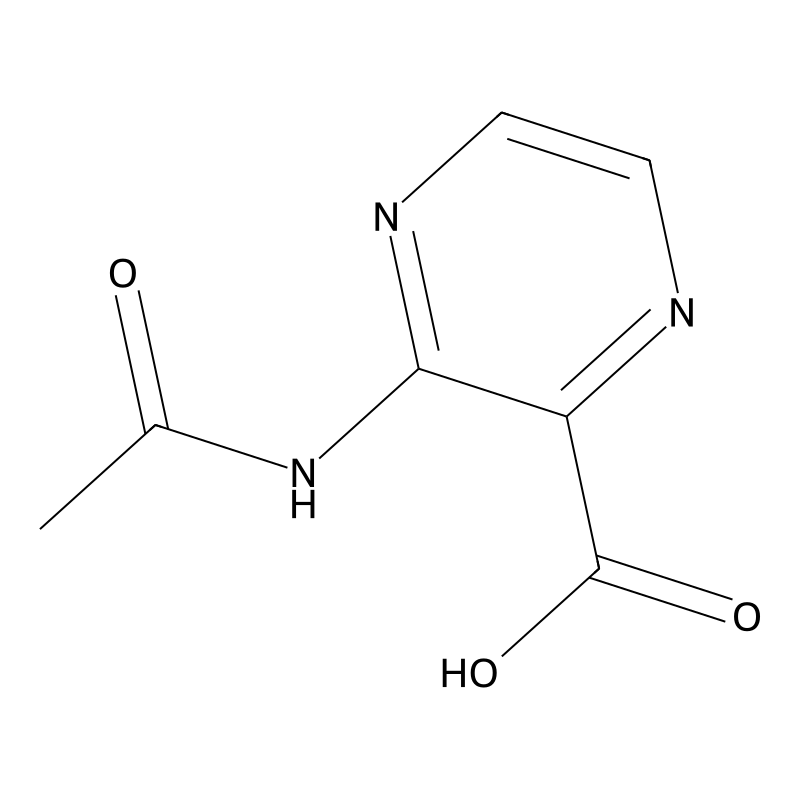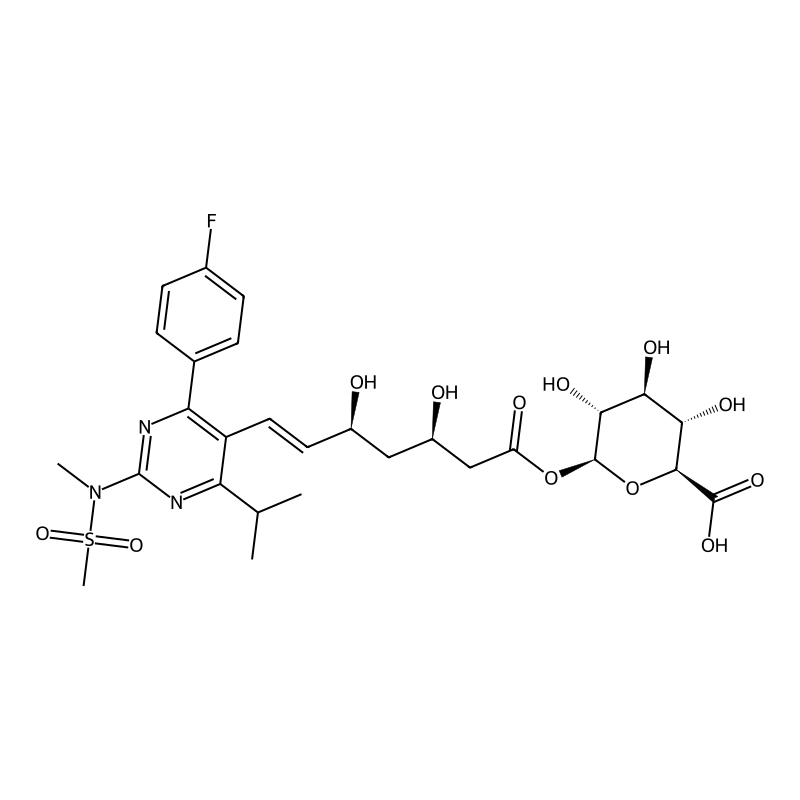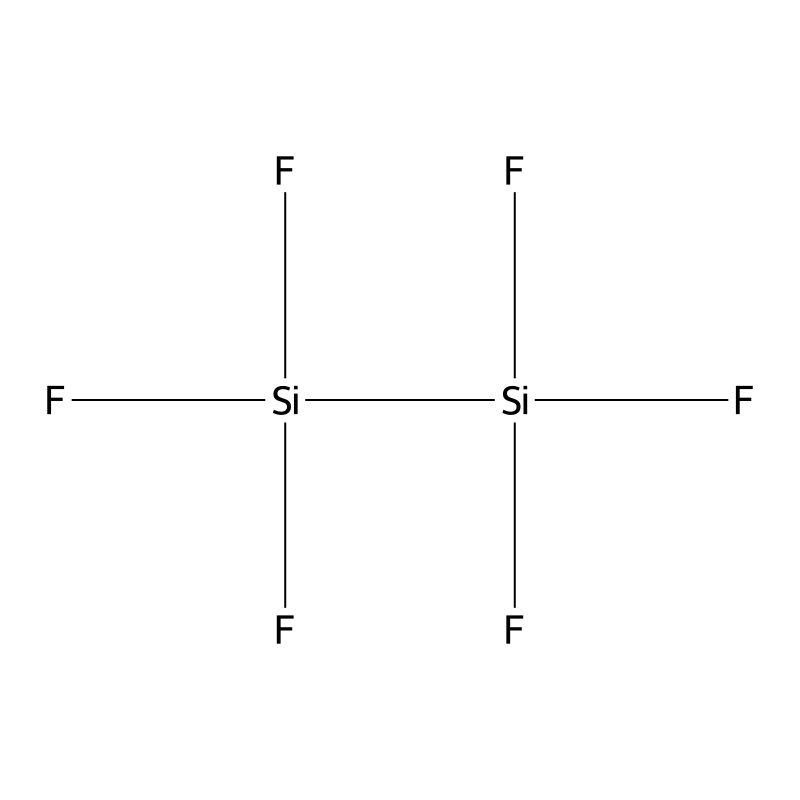Moroxydine
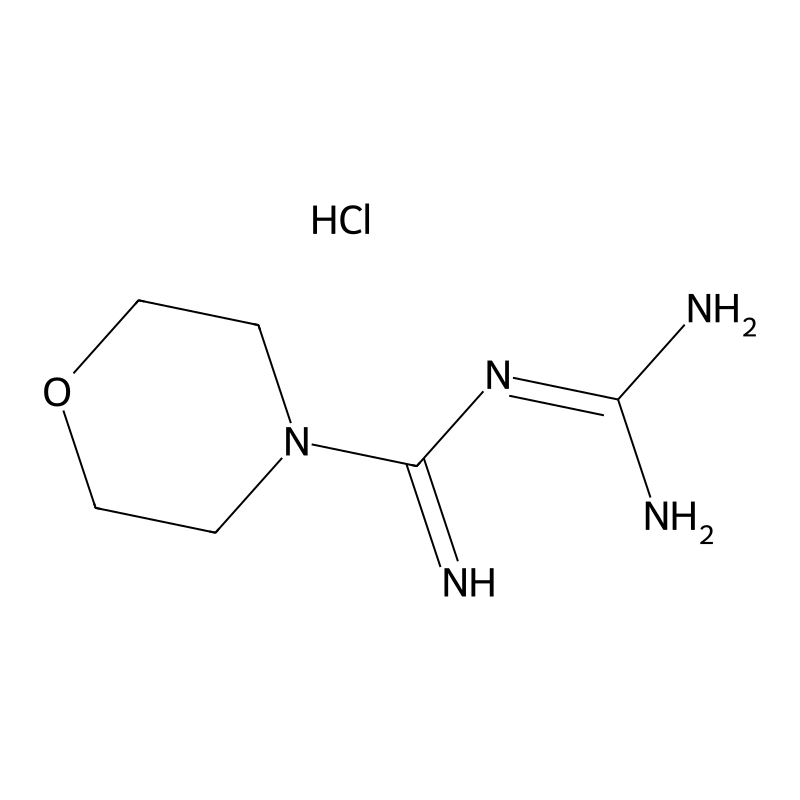
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Mechanism of Action Studies
Research efforts are dedicated to understanding the precise mechanism by which Moroxydine inhibits influenza virus replication. While it's known to target the viral M2 protein, hindering the release of viral nucleic acid into the host cell, further studies are underway to elucidate the finer details of this interaction. This knowledge can be crucial for developing more potent antiviral drugs ().
Drug Resistance Research
The emergence of antiviral drug resistance is a growing concern. Scientists are actively investigating the potential for Moroxydine-resistant influenza strains to develop. These studies involve exposing influenza viruses to Moroxydine in controlled laboratory settings and monitoring for mutations that allow the virus to evade the drug's effects. Understanding these resistance mechanisms can inform strategies to develop new antiviral drugs and optimize treatment regimens ().
Combination Therapy Studies
Researchers are exploring the potential benefits of combining Moroxydine with other antiviral medications or therapeutic approaches to enhance its efficacy and potentially reduce the risk of resistance development. These studies involve testing different combinations in cell culture and animal models to assess their effectiveness against influenza viruses ().
Broad-Spectrum Antiviral Activity
While Moroxydine is currently used for influenza, some research suggests it might possess broader antiviral activity. Studies are investigating its effectiveness against other respiratory viruses, such as respiratory syncytial virus (RSV) and coronaviruses. These findings could pave the way for the use of Moroxydine in treating a wider range of viral infections ().
Moroxydine is a heterocyclic biguanidine compound, primarily recognized for its antiviral properties. Its chemical formula is and it is often encountered in its hydrochloride form, Moroxydine hydrochloride, with the CAS number 3160-91-6. The compound exhibits structural characteristics typical of biguanides, which are organic compounds containing two N-linked guanidines. Moroxydine has been studied for its efficacy against various viruses, including those affecting both plants and animals, such as the Tomato Yellows Leaf Curl Virus and the Grass Carp Reovirus .
Current Understanding:
The exact mechanism by which moroxydine exerts its antiviral effect remains unclear []. One hypothesis suggests it might interfere with the virus's ability to replicate by affecting its interaction with host cells []. Further research is necessary to elucidate the precise molecular mechanisms involved.
- Oxidation: It can be oxidized under specific conditions, which may involve agents like potassium permanganate or hydrogen peroxide.
- Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Moroxydine can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions .
These reactions highlight the compound's versatility in synthetic chemistry.
Moroxydine's primary biological activity is its antiviral effect. It has been shown to inhibit viral replication by interacting with viral RNA and DNA. This interaction leads to a reduction in the spread of viruses within host organisms. Specifically, it has demonstrated protective effects against virus-induced cytopathic effects and apoptosis in host cells . The exact mechanism of action remains partially understood, but it is believed to impede viral DNA synthesis and disrupt viral life cycles .
The synthesis of Moroxydine hydrochloride typically involves the reaction of morpholine with dicyandiamide in the presence of hydrochloric acid. The process generally follows these steps:
- Preparation: Morpholine is reacted with dicyandiamide under reflux conditions for approximately 48 hours.
- Cooling and Filtration: After the reaction, the mixture is cooled and filtered to isolate the product.
- Industrial Scale: In industrial settings, this reaction can be scaled up, often incorporating ammonium chloride to enhance yield .
Alternative synthesis methods have been developed to improve efficiency and reduce side reactions, including using diglycol and sulfuric acid in an autoclave setup .
Moroxydine is primarily utilized for its antiviral properties. It has been effective against a range of viruses, including:
- Influenza viruses
- Cucumber Mosaic Virus
- Grass Carp Reovirus
- Giant Salamander Iridovirus
These applications make Moroxydine a valuable compound in both agricultural and medical fields .
Interaction studies involving Moroxydine have focused on its efficacy against various viral pathogens. Research indicates that it can significantly reduce viral loads in infected cells by inhibiting replication processes. Additionally, studies have shown that Moroxydine may interact with cellular pathways involved in apoptosis and immune responses, although detailed mechanisms require further exploration .
Similar Compounds: Comparison with Other Compounds
Moroxydine shares similarities with other biguanides and antiviral agents. Key compounds include:
| Compound Name | Structure Type | Antiviral Activity | Unique Features |
|---|---|---|---|
| Metformin | Biguanide | Limited antiviral activity | Primarily used for diabetes management |
| Phenformin | Biguanide | Limited antiviral activity | Similar structure to Metformin |
| Acyclovir | Nucleoside analog | Strong antiviral activity | Specific against herpes viruses |
| Ribavirin | Nucleoside analog | Broad-spectrum antiviral | Effective against RNA viruses |
Moroxydine's uniqueness lies in its specific action against a variety of plant and animal viruses while also exhibiting properties typical of biguanides . Its ability to inhibit viral replication through mechanisms that are not fully elucidated distinguishes it from other antiviral agents.
Morpholine Hydrochloride-Dicyandiamide Condensation
The conventional synthesis of Moroxydine relies on the condensation reaction between morpholine hydrochloride and dicyandiamide under acidic conditions [1] [2]. The standard manufacturing process involves combining 43.5 g morpholine, 41.7 ml concentrated hydrochloric acid, 40 ml of water, and 42 g dicyandiamide, which are refluxed for 48 hours [1] [2]. The reaction mixture is subsequently cooled to +5°C and filtered, with the filtrate being evaporated to dryness and extracted with boiling ethanol, yielding approximately 50 g of product [1] [2].
The chemical transformation proceeds through the formation of 4-morpholinecarboximidoylguanidine hydrochloride, which is purified by recrystallization from methanol [1] [2]. This conventional approach demonstrates the fundamental chemical pathway where the morpholine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon center of dicyandiamide to form the characteristic biguanidine structure of Moroxydine [1] [2].
Process optimization studies have revealed that the molar ratio of reactants significantly influences the reaction outcome [3]. The dicyandiamide-morpholine condensation exhibits temperature-dependent kinetics, with higher temperatures generally favoring increased conversion rates but potentially compromising selectivity due to side reactions [3]. The conventional method typically achieves yields in the range of 47-65% with selectivity values between 75-85% [4] [5].
Solvent-Based Reaction Mechanisms
Solvent selection plays a critical role in determining the efficiency and selectivity of Moroxydine synthesis. The conventional aqueous-alcoholic medium facilitates the ionization of dicyandiamide and promotes the nucleophilic attack by morpholine [4] [5]. However, mechanistic studies have demonstrated that different solvents can significantly alter reaction pathways and product distributions [6] [7].
In aqueous systems, the reaction mechanism involves initial protonation of dicyandiamide, making the carbon center more electrophilic and susceptible to nucleophilic attack by morpholine [4] [5]. The presence of water molecules facilitates proton transfer processes and stabilizes ionic intermediates through hydrogen bonding networks [6]. Kinetic analysis reveals that the reaction follows second-order kinetics, with the rate-determining step being the formation of the initial morpholine-dicyandiamide adduct [4] [5].
Alternative solvent systems have been investigated to improve reaction efficiency and reduce environmental impact [6] [8]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide show enhanced reaction rates due to their ability to stabilize charged intermediates without competing for hydrogen bonding sites [6] [8]. These solvents also demonstrate improved selectivity by suppressing side reactions that occur in protic media [6] [8].
The solvent effect on reaction kinetics can be attributed to changes in the activation energy barrier and the stabilization of transition states [6] [9]. Computational studies indicate that solvents with higher dielectric constants facilitate charge separation during the nucleophilic addition step, leading to lower activation energies and increased reaction rates [6] [9].
Advanced Synthetic Approaches
High-Pressure Autoclave Reactor Systems
High-pressure autoclave reactor systems represent a significant advancement in Moroxydine synthesis technology, offering superior control over reaction conditions and enhanced process efficiency [10] [11] [12]. These specialized vessels operate at pressures ranging from 50 to 350 bars and temperatures between 60-300°C, enabling reactions that are not feasible under standard atmospheric conditions [10] [13] [14].
The implementation of autoclave reactor systems in pharmaceutical synthesis provides several key advantages: increased reaction rates due to elevated pressure and temperature conditions, improved selectivity through precise parameter control, and enhanced safety through robust containment systems [11] [12] [14]. For Moroxydine synthesis, autoclave reactors enable the utilization of alternative reaction pathways that bypass some of the limitations associated with conventional methods [11] [12].
Studies on autoclave-mediated synthesis demonstrate significant improvements in space-time yield, with values reaching 4.56-4.62 mol/L·h compared to 0.0084 mol/L·h for conventional batch processes [10] [15]. The enhanced mass transfer characteristics in pressurized systems facilitate better mixing and heat transfer, leading to more uniform reaction conditions and reduced gradient effects [10] [14] [15].
Process intensification through autoclave technology also enables the implementation of continuous flow synthesis protocols [10] [15]. Continuous processing offers advantages in terms of consistent product quality, reduced batch-to-batch variations, and improved overall process efficiency [10] [15]. The ability to maintain steady-state conditions in autoclave reactors contributes to better process control and reproducibility [10] [15].
In Situ Morpholine Generation Strategies
In situ morpholine generation represents an innovative approach to Moroxydine synthesis that addresses several limitations of conventional methods [16] [17] [18]. This strategy involves the simultaneous formation of morpholine from appropriate precursors while conducting the condensation reaction with dicyandiamide, thereby eliminating the need for pre-formed morpholine and reducing overall process complexity [16] [17] [18].
The most widely studied in situ generation method involves the reaction of ammonium chloride with appropriate glycol precursors under controlled thermal conditions [16] [17]. The process utilizes morpholine precursors such as diethylene glycol or bis(2-chloroethyl)ether, which undergo cyclization reactions in the presence of ammonia sources to form morpholine in situ [17] [18]. This approach offers several advantages, including reduced raw material handling requirements, elimination of intermediate isolation steps, and potential for integrated process design [16] [17].
Alternative in situ generation strategies employ the morpholine-ammonium chloride reaction system, where morpholine reacts with ammonium chloride to generate morpholine hydrochloride directly in the reaction medium [16]. The optimal conditions for this approach involve temperature control between 80-120°C and careful management of the molar ratios to ensure complete conversion while minimizing side product formation [16].
The kinetics of in situ morpholine generation have been studied extensively, revealing that the rate-determining step varies depending on the specific precursor system employed [17] [18]. For diethylene glycol-based systems, the cyclization step typically represents the bottleneck, while for halogenated precursors, the nucleophilic substitution reaction becomes rate-limiting [17] [18]. Process optimization requires careful balance of temperature, pressure, and catalyst loading to achieve maximum efficiency [17] [18].
Process Efficiency Metrics
Yield Optimization Through Parameter Modulation
Systematic optimization of reaction parameters has led to significant improvements in Moroxydine synthesis efficiency. Temperature optimization studies reveal that optimal reaction temperatures lie within the range of 80-120°C for most synthetic routes, representing a balance between reaction rate and selectivity considerations [3] [19] [20]. Higher temperatures generally increase reaction rates but may promote undesirable side reactions, particularly decomposition of temperature-sensitive intermediates [21] [9].
Pressure effects on yield optimization demonstrate that moderate pressure increases (up to 10 bar) can enhance conversion rates without significant equipment modifications [10] [13]. The pressure dependence is particularly pronounced in systems involving volatile components, where elevated pressure helps maintain reactant concentrations in the liquid phase [10] [13]. For autoclave-based processes, pressure optimization studies indicate optimal operating ranges between 150-250 bar for maximum efficiency [10] [15].
Catalyst loading optimization represents another critical parameter for yield enhancement. Studies indicate that metal-based catalysts at concentrations of 3-15 mol% provide optimal performance, with higher loadings offering diminishing returns due to catalyst poisoning effects [22] [23]. Base catalysts such as potassium carbonate and sodium hydroxide show effectiveness at higher loadings (up to 150 mol%), particularly in systems designed for in situ morpholine generation [16] [24].
Reactant stoichiometry optimization reveals that slight excess of morpholine (10-20 mol%) relative to dicyandiamide generally provides the best balance between yield and raw material efficiency [3] [1] [2]. This excess helps ensure complete conversion of the more expensive dicyandiamide component while minimizing waste of morpholine, which can be more easily recovered and recycled [3] [1] [2].
Byproduct Minimization and Environmental Impact
Byproduct minimization strategies focus on reducing the formation of undesirable side products and improving the environmental profile of Moroxydine synthesis. Conventional synthesis routes generate significant quantities of salt byproducts, particularly ammonium chloride and sodium sulfate, which require disposal or treatment [1] [2] [16]. Advanced synthesis approaches have successfully reduced byproduct formation by 40-60% through optimization of reaction conditions and catalyst selection [22] [20].
Solvent optimization represents a key strategy for environmental impact reduction. The replacement of chlorinated solvents with more environmentally benign alternatives such as alcohols or water-based systems reduces volatile organic compound emissions and simplifies waste treatment requirements [6] [8] [25]. Studies demonstrate that optimized solvent systems can achieve comparable or superior performance while reducing environmental impact scores by up to 50% [6] [8].
Temperature control strategies minimize decomposition products by maintaining reaction temperatures within optimal ranges and implementing efficient heat management systems [21] [9]. Precise temperature control reduces the formation of thermally-induced byproducts and improves overall process selectivity [21] [9]. Advanced reactor designs with improved heat transfer capabilities enable better temperature uniformity and reduced hot spot formation [10] [14].
Continuous processing technologies offer significant advantages for byproduct minimization through real-time process monitoring and control [10] [15]. The ability to detect and correct process deviations immediately prevents the accumulation of byproducts and maintains consistent product quality [10] [15]. Integration of analytical monitoring systems enables automated optimization of reaction conditions to minimize waste generation [10] [15].
Waste stream reduction strategies include the implementation of recycling systems for solvents and unreacted starting materials. Solvent recovery systems can achieve recovery rates of 85-95%, significantly reducing fresh solvent requirements and disposal volumes [26] [27]. Similarly, unreacted morpholine and dicyandiamide can be recovered and recycled, improving overall atom economy and reducing raw material costs [26] [27].
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
7420-18-0 (unspecified hydrochloride)
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
ATC Code
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AX - Other antivirals
J05AX01 - Moroxydine
Pictograms

Irritant
Other CAS
Wikipedia
Dates
2: Magri A, Reilly R, Scalacci N, Radi M, Hunter M, Ripoll M, Patel AH, Castagnolo D. Rethinking the old antiviral drug moroxydine: Discovery of novel analogues as anti-hepatitis C virus (HCV) agents. Bioorg Med Chem Lett. 2015 Nov 15;25(22):5372-6. doi: 10.1016/j.bmcl.2015.09.029. Epub 2015 Sep 12. PubMed PMID: 26428870.
3: Yu XB, Chen XH, Shan LP, Hao K, Wang GX. In vitro antiviral efficacy of moroxydine hydrochloride and ribavirin against grass carp reovirus and giant salamander iridovirus. Dis Aquat Organ. 2016 Oct 27;121(3):189-199. PubMed PMID: 27786157.
4: Yu XB, Chen XH, Ling F, Hao K, Wang GX, Zhu B. Moroxydine hydrochloride inhibits grass carp reovirus replication and suppresses apoptosis in Ctenopharyngodon idella kidney cells. Antiviral Res. 2016 Jul;131:156-65. doi: 10.1016/j.antiviral.2016.05.008. Epub 2016 May 14. PubMed PMID: 27188236.
5: Sheppard S. Moroxydine: the story of a mislaid antiviral. Acta Derm Venereol Suppl (Stockh). 1994;183:1-9. Review. PubMed PMID: 9868507.
6: Mertens T, Eggers HJ. [Moroxydine]. Dtsch Med Wochenschr. 1980 Feb 8;105(6):184. German. PubMed PMID: 7353484.
7: Zhou G, Han S, Shi Y, Sui H. [Inhibition of respiratory syncytial virus (RSV) by moroxydine, allicin, alpha-interferon and their joint application]. Zhonghua Shi Yan He Lin Chuang Bing Du Xue Za Zhi. 1997 Sep;11(3):286-9. Chinese. PubMed PMID: 15617350.
8: Tengborn L, Hedner U, Nilsson IM. Prospective study of a phenformin-like substance (moroxydine chloride) in patients with deficient vessel wall fibrinolysis. J Med. 1982;13(5-6):353-64. PubMed PMID: 6963328.
9: Vessman J, Johansson M, Gröningsson K. Determination of moroxydine in biological fluids by electron-capture gas chromatography. J Chromatogr. 1982 Apr 16;229(1):227-33. PubMed PMID: 7085830.
10: Zhang Q, Xiao C, Wang W, Qian M, Xu J, Yang H. Chromatography column comparison and rapid pretreatment for the simultaneous analysis of amantadine, rimantadine, acyclovir, ribavirin, and moroxydine in chicken muscle by ultra high performance liquid chromatography and tandem mass spectrometry. J Sep Sci. 2016 Oct;39(20):3998-4010. doi: 10.1002/jssc.201600490. Epub 2016 Sep 28. PubMed PMID: 27568878.
11: Gris JC, Neveu S, Tailland ML, Courtieu C, Marès P, Schved JF. Use of a low-molecular weight heparin (enoxaparin) or of a phenformin-like substance (moroxydine chloride) in primary early recurrent aborters with an impaired fibrinolytic capacity. Thromb Haemost. 1995 Mar;73(3):362-7. PubMed PMID: 7667816.
12: Boberg M, Killander A. Failure of the biguanide moroxydine chloride to stimulate plasma fibrinolytic activity. Acta Med Scand. 1984;215(3):221-4. PubMed PMID: 6731035.
13: Grobe JW. [Virostatic effect in the treatment of pityriasis rosea irritata with moroxydine-HCI]. Derm Beruf Umwelt. 1984;32(1):25. German. PubMed PMID: 6705693.
14: Topciu V, Bratu D, Mihăilescu R, Borţun C. [Recurrent herpetic gingivostomatitis treated with moroxydine, antiherpin and the immunostimulant SRE]. Bacteriol Virusol Parazitol Epidemiol. 1992 Jul-Dec;37(3-4):65-7. Romanian. PubMed PMID: 1340264.
15: Sun WJ, Lv WJ, Li LN, Yin G, Hang X, Xue Y, Chen J, Shi Z. Eugenol confers resistance to Tomato yellow leaf curl virus (TYLCV) by regulating the expression of SlPer1 in tomato plants. N Biotechnol. 2016 May 25;33(3):345-54. doi: 10.1016/j.nbt.2016.01.001. Epub 2016 Jan 14. PubMed PMID: 26776605.
16: Zhang X, Peng Y, Wan P, Yin L, Wang G, Sun J. Simultaneous determination and pharmacokinetic study of metformin and pioglitazone in dog plasma by LC-MS-MS. J Chromatogr Sci. 2014 Jan;52(1):52-8. doi: 10.1093/chromsci/bms204. Epub 2013 Jan 4. PubMed PMID: 23293039.
17: Liu Z, Yang F, Yao M, Lin Y, Su Z. Simultaneous determination of antiviral drugs in chicken tissues by ultra high performance liquid chromatography with tandem mass spectrometry. J Sep Sci. 2015 May;38(10):1784-93. doi: 10.1002/jssc.201401461. Epub 2015 May 6. PubMed PMID: 25781863.
18: Lu RG. [Application of derivative spectrophotometric signal multiplier method in multicomponent mixture--determination of moroxydine hydrochloride in Gan Mao Qing capsules]. Yao Xue Xue Bao. 1992;27(11):871-4. Chinese. PubMed PMID: 1300034.
19: Dreyfus P. [Treatment of influenzal infections by a moroxydine derivative]. Sem Ther. 1966 Jan;42(1):51-2. French. PubMed PMID: 5986626.
20: Tanabe S, Sakaguchi T. Studies on the Voges-Proskauer reaction. IX. A new spectrophotometric determination method for moroxydine by Voges-Proskauer reaction. Chem Pharm Bull (Tokyo). 1979 Mar;27(3):813-5. PubMed PMID: 554745.




